Superior Binding Affinity: Rocepafant Exhibits >13-Fold Higher Affinity for PAF Receptor than Apafant
Rocepafant (BN 50730) demonstrates a binding affinity (Ki) of 0.74 nM for the platelet-activating factor (PAF) receptor, as determined in a radioligand binding assay [1]. In a direct cross-study comparison, the clinically studied PAF antagonist apafant (WEB 2086) exhibits a Ki of 9.9 nM for the human PAF receptor under comparable conditions [2]. This represents a greater than 13-fold higher affinity for Rocepafant, a critical differentiator for experiments requiring maximal receptor occupancy.
| Evidence Dimension | PAF receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.74 nM |
| Comparator Or Baseline | Apafant (WEB 2086): 9.9 nM |
| Quantified Difference | 13.4-fold higher affinity for Rocepafant |
| Conditions | Radioligand binding assay using human PAF receptor |
Why This Matters
Higher binding affinity translates to greater potency and a lower required concentration to achieve effective receptor blockade, which can reduce off-target effects and compound consumption in long-term studies.
- [1] TargetMol. Rocepafant Product Information: Target Activity. T28607. View Source
- [2] Adooq Bioscience. Apafant (WEB 2086) Datasheet. Product A19904. View Source
